molecular formula C20H17F6N5O2S B12144141 C20H17F6N5O2S

C20H17F6N5O2S

Cat. No.: B12144141
M. Wt: 505.4 g/mol
InChI Key: UBEIMWMGTCYWNM-UHFFFAOYSA-N
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Description

. This compound is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the triazole ring .

Scientific Research Applications

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide
  • 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide

Uniqueness

The unique combination of the ethoxyphenyl and trifluoromethyl groups in 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound with the molecular formula C20H17F6N5O2S is a complex synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The structure of this compound includes multiple functional groups that contribute to its biological activity. The presence of fluorine atoms enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes. The sulfonamide group is known for its antibacterial properties, while the nitrogen-containing moieties may interact with various biological targets.

Key Structural Features

FeatureDescription
Molecular Weight485.43 g/mol
Functional GroupsSulfonamide, amine, fluorinated carbons
LipophilicityHigh (due to fluorine substituents)

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on sulfonamide derivatives indicate their effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis, crucial for DNA synthesis and cell division.

  • Case Study : A derivative of this compound demonstrated a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus, indicating potent antibacterial activity .

Antiviral Activity

Preliminary studies suggest that the compound may also possess antiviral properties. The mechanism could involve interference with viral replication processes or modulation of host immune responses.

  • Research Findings : In vitro assays have shown that related compounds can inhibit viral entry into host cells, potentially through receptor blockade or disruption of viral envelopes.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

  • Mechanism : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes and reduce the production of inflammatory mediators like prostaglandins .

Cytotoxicity and Anticancer Activity

Studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism includes induction of apoptosis through intrinsic and extrinsic pathways.

  • Findings : Non-UVA-activated derivatives have been observed to impair the PI3K/AKT signaling pathway, leading to decreased viability in neuroblastoma cells .

Research Studies and Findings

The following table summarizes key research findings related to the biological activities of this compound:

Study FocusFindingsReference
Antimicrobial ActivityMIC values against E. coli and S. aureus
Anti-inflammatory EffectsInhibition of COX enzymes
CytotoxicityInduction of apoptosis in cancer cells

Properties

Molecular Formula

C20H17F6N5O2S

Molecular Weight

505.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H17F6N5O2S/c1-2-33-15-5-3-4-11(6-15)17-29-30-18(31(17)27)34-10-16(32)28-14-8-12(19(21,22)23)7-13(9-14)20(24,25)26/h3-9H,2,10,27H2,1H3,(H,28,32)

InChI Key

UBEIMWMGTCYWNM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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